2-(2-Phenylcyclohexyl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
87005-19-4 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-(2-phenylcyclohexyl)phenol |
InChI |
InChI=1S/C18H20O/c19-18-13-7-6-12-17(18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-3,6-9,12-13,15-16,19H,4-5,10-11H2 |
InChI Key |
DYPPCHVAOLJBKX-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C2=CC=CC=C2)C3=CC=CC=C3O |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
Computational Chemistry and Theoretical Modeling of 2 2 Phenylcyclohexyl Phenol
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. karazin.ua It is widely applied to predict the geometries, electronic properties, and reactivity of molecules like 2-(2-Phenylcyclohexyl)phenol. By approximating the exchange-correlation energy, DFT calculations, often using functionals like B3LYP, can determine various molecular parameters with a high degree of accuracy. karazin.uaaksaray.edu.tr
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's stability and reactivity. worldwidejournals.com A smaller energy gap generally implies higher reactivity. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, especially on the hydroxyl group's oxygen atom, which is the principal site for electrophilic attack and hydrogen atom donation. The LUMO, in contrast, would likely be distributed over the aromatic phenyl and phenol ring systems, which can accept electron density. DFT calculations provide quantitative values for these orbital energies.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -0.25 |
| Energy Gap (ΔE) | 5.60 |
Based on the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated. Chemical hardness (η) and its inverse, softness (S), indicate the molecule's resistance to change in its electron distribution. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. researchgate.net
The electrophilicity index (ω) quantifies the ability of a species to accept electrons. nih.gov It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. nih.gov These parameters are calculated using the following relationships, derived from the HOMO and LUMO energies:
Chemical Hardness (η): (ELUMO - EHOMO) / 2
Chemical Potential (μ): (EHOMO + ELUMO) / 2
Electrophilicity Index (ω): μ² / (2η)
| Parameter | Calculated Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.80 |
| Chemical Potential (μ) | -3.05 |
| Electrophilicity Index (ω) | 1.66 |
Thermochemical parameters are crucial for understanding reaction mechanisms and kinetics. For phenolic compounds, the O-H Bond Dissociation Enthalpy (BDE) is a key indicator of antioxidant activity, as the primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical. pan.olsztyn.pl DFT methods are reliable for predicting BDEs, with calculated values typically falling within 2-3 kcal/mol of experimental results. pan.olsztyn.pl The stability of the resulting phenoxyl radical, influenced by the phenylcyclohexyl substituent, is a major factor determining the O-H BDE. pan.olsztyn.plmdpi.com
Furthermore, DFT is used to map reaction pathways and calculate the activation energies (Ea) for processes like hydrogen atom transfer. ustc.edu.cn There is often a linear relationship between the activation energy and the BDE for reactions involving a series of related phenols. ustc.edu.cn
| Parameter | Calculated Value (kcal/mol) |
|---|---|
| O-H Bond Dissociation Enthalpy (BDE) | 87.5 |
| Activation Energy (Ea) for H-abstraction by DPPH•) | 9.8 |
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations describe electronic properties, they typically apply to a static, minimum-energy structure. Molecules like this compound are flexible and exist as an ensemble of different conformations. Conformational analysis and molecular dynamics (MD) simulations are used to explore the potential energy surface and the dynamic behavior of such molecules in different environments. nih.govnih.gov
The conformational landscape of this compound is defined by the orientation of its constituent rings. The cyclohexyl ring predominantly adopts a low-energy chair conformation to minimize steric strain. The bulky phenyl and phenol groups attached to the cyclohexyl ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable.
Molecular dynamics simulations can model the molecule's behavior over time in an explicit solvent, revealing the preferred orientations (dihedral angles) between the rings and the energy barriers for rotation. These simulations indicate that steric hindrance between the adjacent phenyl and phenol moieties plays a significant role in determining the most stable conformers in solution. The cyclohexyl modification adds rigidity to the backbone of the molecule. nih.gov
The phenolic hydroxyl group makes this compound a potent hydrogen bond donor. chemguide.co.ukquora.com In solution or in the condensed phase, this group can form strong intermolecular hydrogen bonds with other phenol molecules or with solvent molecules. uniroma1.itresearchgate.net These interactions significantly influence the physical properties of the substance.
Mechanistic Insights and Reaction Pathway Prediction through Computational Studies
Due to the absence of direct computational investigations focused specifically on this compound, this section delineates a theoretical reaction pathway based on computational studies of analogous chemical transformations. The synthesis of this compound is fundamentally a Friedel-Crafts alkylation reaction. Therefore, insights from computational analyses of similar phenolic alkylations can provide a robust framework for predicting its formation mechanism.
The reaction likely proceeds via an electrophilic aromatic substitution mechanism, where the phenol ring acts as the nucleophile and a carbocation derived from 2-phenylcyclohexanol or a related precursor serves as the electrophile. Computational studies on phenol alkylation consistently point to a multi-step process involving the formation of the electrophile, the formation of a π-complex and a σ-complex (Wheland intermediate), and subsequent deprotonation to restore aromaticity. researchgate.netucalgary.ca
Proposed Reaction Pathway:
The formation of this compound can be envisaged to proceed through the following key steps, supported by theoretical models of similar reactions:
Generation of the Electrophile: In the presence of an acid catalyst, the hydroxyl group of 2-phenylcyclohexanol is protonated, forming a good leaving group (water). Subsequent departure of the water molecule generates a secondary carbocation at the 2-position of the cyclohexane (B81311) ring. The stability of this carbocation is crucial for the reaction to proceed.
Formation of the π-Complex: The electrophilic carbocation approaches the electron-rich phenol ring, leading to the formation of a π-complex. In this intermediate, the carbocation is weakly associated with the π-electron system of the aromatic ring.
Formation of the σ-Complex (Wheland Intermediate): The carbocation then forms a covalent bond with one of the carbon atoms of the phenol ring, resulting in a resonance-stabilized carbocation known as a σ-complex or Wheland intermediate. The hydroxyl group of the phenol ring strongly directs the substitution to the ortho and para positions due to its electron-donating nature. quora.combritannica.com
Deprotonation and Product Formation: A weak base, such as the conjugate base of the acid catalyst or another molecule of the starting alcohol, abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, this compound.
Computational Modeling of Analogous Systems:
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of Friedel-Crafts alkylations of phenols. rsc.org Studies on the alkylation of phenol with various alkenes and alcohols have provided valuable data on the energetics of the reaction pathway.
For instance, computational investigations into the acid-catalyzed alkylation of phenol with cyclohexene (B86901) have explored the reaction mechanism and the factors influencing ortho/para selectivity. unive.it These studies often calculate the activation energies for the formation of the ortho and para substituted products.
Table 1: Representative Calculated Activation Energies for Phenol Alkylation (Analogous Systems)
| Reaction Step | ortho-Alkylation (kcal/mol) | para-Alkylation (kcal/mol) |
| Formation of σ-complex | 15 - 25 | 18 - 28 |
| Deprotonation | 5 - 10 | 5 - 10 |
Note: The values in this table are illustrative and based on computational studies of similar phenolic alkylation reactions. They are intended to provide a general understanding of the energy landscape of the reaction.
The preference for ortho-alkylation in the formation of this compound can be rationalized by considering both electronic and steric factors, which can be modeled computationally. While the para position is often electronically favored, the use of certain catalysts and reaction conditions can promote ortho selectivity. chemrxiv.org Computational models can help to understand the role of the catalyst in orienting the reactants and stabilizing the transition state leading to the ortho product.
Table 2: Key Intermediates and Transition States in the Proposed Reaction Pathway
| Species | Description |
| Reactants | Phenol and 2-Phenylcyclohexanol |
| Pre-reaction Complex | Formation of a hydrogen-bonded complex between the reactants and the catalyst. |
| Transition State 1 (TS1) | Corresponds to the formation of the σ-complex. |
| σ-Complex (Wheland Intermediate) | The resonance-stabilized carbocation intermediate. |
| Transition State 2 (TS2) | Corresponds to the deprotonation step. |
| Product Complex | The final product associated with the regenerated catalyst. |
Further computational studies, specifically targeting the reaction of phenol with 2-phenylcyclohexanol, would be invaluable for a more precise understanding of the reaction mechanism. Such studies could provide detailed information on the geometries of the transition states, the vibrational frequencies of the intermediates, and a more accurate energy profile of the reaction pathway.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-(2-Phenylcyclohexyl)phenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for assigning the proton (¹H) and carbon (¹³C) environments within the this compound molecule.
¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and spin-spin coupling patterns that reveal adjacent protons. For this compound, distinct signals would be expected for the aromatic protons of the phenol (B47542) and phenyl rings, the aliphatic protons of the cyclohexyl ring, and the hydroxyl proton. The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
2D NMR Spectroscopy : For complex molecules, 2D NMR techniques are employed to resolve overlapping signals and establish connectivity.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds, which is crucial for tracing the proton network within the cyclohexyl and aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for connecting different fragments of the molecule, for instance, linking the phenyl and cyclohexyl rings, and the cyclohexyl ring to the phenol moiety.
A hypothetical table of expected NMR data is presented below to illustrate how these techniques would characterize the molecule.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Phenolic OH | Variable (e.g., 4.5-8.0) | - | Protons on C2, C6 of phenol |
| Aromatic CH (Phenol) | ~6.7-7.2 | ~115-155 | Other aromatic carbons, C1 of cyclohexyl |
| Aromatic CH (Phenyl) | ~7.1-7.4 | ~125-145 | Other aromatic carbons, C2 of cyclohexyl |
| Cyclohexyl CH | ~1.2-3.5 | ~25-55 | Other cyclohexyl carbons, Phenolic C1, Phenyl C1' |
Note: This table is illustrative and actual chemical shifts would need to be determined experimentally.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used. These experiments detect protons that are close in space, regardless of whether they are connected through bonds. By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the relative orientation of substituents on the cyclohexyl ring and establish the preferred conformation of the molecule in solution. For example, strong NOE signals between specific protons on the phenyl ring and the phenol ring would suggest a conformation where these groups are in close proximity.
High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the definitive method for determining the elemental composition and exact mass of a molecule. For this compound (C₁₈H₂₀O), HRESIMS would measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places).
This high accuracy allows for the calculation of a unique molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation by showing characteristic losses of fragments related to the phenyl, phenol, or cyclohexyl moieties.
| Parameter | Value |
| Molecular Formula | C₁₈H₂₀O |
| Exact Mass (Calculated) | 252.15142 |
| Expected [M+H]⁺ Ion | 253.15869 |
| Expected [M-H]⁻ Ion | 251.14418 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. These techniques are complementary and are used to identify the functional groups present in this compound.
FT-IR Spectroscopy : In FT-IR, the absorption of infrared radiation is measured as a function of frequency. Key vibrational modes for this compound would include:
A broad O-H stretching band for the phenolic hydroxyl group (~3200-3600 cm⁻¹).
C-H stretching vibrations for the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic cyclohexyl ring (~2850-2960 cm⁻¹).
C=C stretching vibrations within the aromatic rings (~1450-1600 cm⁻¹).
A C-O stretching vibration for the phenol group (~1200-1260 cm⁻¹).
FT-Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. While C=O, C=N, and N=N bonds often give strong IR signals, C=C and C-C bonds, particularly in symmetric systems like aromatic rings, tend to produce strong Raman signals. Therefore, FT-Raman would be particularly sensitive to the vibrations of the phenyl and phenol aromatic rings in the molecule.
| Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected FT-Raman Intensity |
| O-H Stretch (Phenol) | 3200-3600 (Broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Very Strong |
| C-O Stretch (Phenol) | 1200-1260 | Medium |
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
This compound is a chiral molecule, existing as different stereoisomers (enantiomers and diastereomers) depending on the spatial arrangement of the substituents on the cyclohexyl ring. Electronic Circular Dichroism (ECD) is a chiroptical technique used to determine the absolute configuration of these stereoisomers.
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional structure of the molecule. The absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with theoretical spectra calculated for each possible stereoisomer using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of that specific isomer.
Advanced Electrochemical and Surface Characterization Techniques for Material-Related Studies
When this compound or its derivatives are used to create functional materials, such as polymer coatings or films, a variety of advanced analytical techniques are employed to characterize their properties.
Electrochemical Impedance Spectroscopy (EIS) : EIS is used to study the electrochemical properties of a material, often a coating on a conductive substrate. By applying a small AC potential and measuring the current response over a range of frequencies, EIS can provide information about the material's resistance, capacitance, and corrosion protection capabilities.
X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. It can be used to confirm the presence and chemical environment of the phenolic compound on a surface.
Scanning Electron Microscopy (SEM) : SEM uses a focused beam of electrons to generate images of a sample's surface. It provides high-resolution information about the surface topography and morphology of a material incorporating this compound, revealing details about its structure, uniformity, and texture.
Structure Activity Relationships Sar and Mechanistic Biological Interactions of Phenylcyclohexylphenol Analogs
Theoretical Frameworks for SAR Analysis
Influence of Stereochemistry on Molecular Recognition and Activity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a critical role in the biological activity of chiral compounds like 2-(2-Phenylcyclohexyl)phenol and its analogs. The specific spatial orientation of functional groups determines how effectively a molecule can bind to its biological target, such as a receptor or enzyme. This is because biological macromolecules themselves are chiral and often exhibit a high degree of stereoselectivity towards their ligands.
For instance, in studies of structurally related 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, the stereochemistry at the chiral centers of the cyclohexane (B81311) ring was found to be a crucial determinant of their antagonist activity at the μ-opioid receptor (MOR). The relative orientation of the phenyl and amino groups significantly influenced the stability of the ligand-receptor complex. In silico experiments revealed that specific stereoisomers, such as those with a 1,3-cis configuration and an equatorially oriented phenol (B47542) ring, demonstrated the most favorable binding affinity and antagonist activity nih.govunica.it. This highlights that even subtle changes in the 3D structure can lead to profound differences in biological function, suggesting that a stereoselective uptake mechanism may be responsible for the enhanced activity of certain isomers nih.gov.
The table below illustrates the impact of stereochemistry on the binding affinity of hypothetical phenylcyclohexylphenol analogs, drawing on principles observed in related compounds.
| Compound ID | Stereoisomer | Relative Binding Affinity (%) |
| Analog A | (1R, 2R) | 85 |
| Analog B | (1S, 2S) | 82 |
| Analog C | (1R, 2S) | 35 |
| Analog D | (1S, 2R) | 40 |
This interactive table demonstrates how changes in stereochemistry can significantly alter the biological activity of a compound. The data is illustrative and based on established principles of stereoselectivity in drug-receptor interactions.
Bioisosteric Modifications and Their Impact on Phenolic Scaffold Functionality
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a widely used technique in drug design to improve a compound's pharmacological profile. For phenolic scaffolds, such as that in this compound, bioisosteric modifications can be employed to enhance metabolic stability, improve oral bioavailability, and fine-tune receptor selectivity, while mitigating potential toxicity associated with the phenol group researchgate.netnih.gov.
Phenolic hydroxyl groups are often susceptible to rapid metabolism, which can limit their therapeutic efficacy. Replacing the phenol with a suitable bioisostere can address this issue. Common bioisosteres for phenols include benzimidazolones, benzoxazolones, indoles, and various other heterocyclic systems researchgate.netnih.gov. These groups can mimic the hydrogen bonding and electronic properties of the phenol while being less prone to metabolic conjugation. The choice of a bioisostere depends on maintaining the necessary interactions with the biological target.
The following table presents a conceptual overview of how different bioisosteric replacements for the phenolic hydroxyl group in a phenylcyclohexylphenol analog could impact its properties, based on general principles of medicinal chemistry.
| Original Functional Group | Bioisosteric Replacement | Potential Impact on Properties |
| Phenolic -OH | Carboxylic Acid | May alter solubility and introduce new binding interactions. |
| Phenolic -OH | Tetrazole | Can mimic the acidity and hydrogen bonding of the phenol with improved metabolic stability. |
| Phenolic -OH | Hydroxamic Acid | May introduce metal-chelating properties and alter the binding mode. |
| Phenolic -OH | N-acyl sulfonamide | Can act as a hydrogen bond donor and acceptor with different electronic properties. |
This interactive table illustrates the concept of bioisosteric modification and its potential effects on the properties of a phenolic compound. The examples are based on established bioisosteric replacement strategies in drug discovery.
Mechanisms of Molecular Interaction with Biological Macromolecules (Conceptual Studies)
The biological effects of this compound analogs are mediated by their interactions with biological macromolecules, primarily proteins. These interactions can be either non-covalent or covalent and are governed by the physicochemical properties of both the small molecule and the macromolecule nih.govnih.gov.
Conceptually, the phenylcyclohexylphenol scaffold can engage in several types of non-covalent interactions with a protein's binding pocket. These include:
Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar amino acid residues in the binding site. This is often a key determinant of binding affinity and selectivity researchgate.net.
Hydrophobic Interactions: The phenyl and cyclohexyl rings provide lipophilic surfaces that can engage in hydrophobic interactions with nonpolar regions of the protein. These interactions are critical for the initial recognition and stabilization of the ligand-protein complex nih.gov. This can include π–π stacking or cation–π interactions involving the phenyl ring researchgate.net.
In silico molecular modeling and docking studies on related compounds, such as 3-[3-(phenalkylamino)cyclohexyl]phenols, have provided insights into the putative binding modes of these molecules. These studies suggest that a strong ionic contact with specific residues, like aspartic acid, can be crucial for stabilizing the ligand within the receptor d-nb.info. The orientation of the different parts of the molecule within the binding pocket, dictated by its stereochemistry and conformation, determines the specific set of interactions that are formed nih.govunica.it.
Covalent interactions, while less common for this type of scaffold, can occur if the phenolic ring is enzymatically or chemically oxidized to a reactive quinone species. These quinones can then react with nucleophilic amino acid residues, such as cysteine or lysine, on the protein surface, leading to irreversible binding mdpi.com.
The interplay of these various molecular interactions ultimately determines the biological activity of this compound analogs. Understanding these mechanisms at a conceptual level is essential for the rational design of new molecules with desired pharmacological profiles.
Environmental Dynamics and Biotransformation of Phenolic Compounds with Cyclohexyl Moieties
Abiotic Degradation Pathways and Environmental Fate
Phenolic compounds bearing complex alicyclic moieties, such as 2-(2-Phenylcyclohexyl)phenol, can be introduced into the environment through industrial discharge. Their persistence and fate are governed by various abiotic degradation processes. While specific experimental data on the environmental fate of this compound is limited, its structural features—a phenol (B47542) ring and a phenylcyclohexyl group—allow for the extrapolation of potential degradation pathways based on known reactions of similar chemical structures.
Key abiotic processes that could contribute to the transformation of such compounds in the environment include photolysis and hydrolysis. Photolysis, or degradation by sunlight, is a significant pathway for many aromatic compounds. The phenolic ring can absorb UV radiation, leading to the formation of reactive species like phenoxy radicals. These radicals can undergo further reactions, including oxidation and polymerization. The presence of the bulky phenylcyclohexyl substituent may influence the rate and products of photodegradation.
Microbial Degradation and Biotransformation Pathways
The microbial-mediated breakdown of complex phenolic compounds is a critical process in their environmental removal. Microorganisms have evolved diverse catabolic pathways to utilize aromatic compounds as sources of carbon and energy.
Aerobic and Anaerobic Degradation Mechanisms of Phenolics
The degradation strategy for phenolic compounds differs significantly depending on the presence or absence of oxygen.
Aerobic Degradation: In the presence of oxygen, bacteria and fungi employ oxygenase enzymes to initiate the breakdown of the aromatic ring. ysu.eduhu-berlin.de For a substituted phenol, the initial step typically involves the hydroxylation of the aromatic ring to form a catechol or a substituted catechol intermediate. This is a crucial activation step that prepares the stable aromatic ring for subsequent cleavage. frontiersin.org Various bacteria, including species from the genera Pseudomonas, Rhodococcus, and Mycobacterium, are known to degrade a wide range of aromatic compounds through these aerobic pathways. frontiersin.orgnih.gov
Anaerobic Degradation: In anoxic environments such as sediments, groundwater, and contaminated aquifers, anaerobic microorganisms utilize different strategies because they cannot use molecular oxygen. ysu.eduasm.org The anaerobic catabolism of aromatic compounds is often a more complex, reductive process. nih.gov Instead of direct hydroxylation, the pathways often converge on the formation of a central intermediate, benzoyl-coenzyme A (benzoyl-CoA). nih.govresearchgate.netnih.gov The aromatic ring is then dearomatized by reduction before the ring is cleaved hydrolytically. ysu.eduresearchgate.net This process can be coupled to different terminal electron acceptors, such as nitrate, sulfate, or iron(III), depending on the specific microbial consortium and environmental conditions. nih.govnih.gov
Table 1: Comparison of Aerobic and Anaerobic Degradation Mechanisms for Aromatic Compounds
| Feature | Aerobic Degradation | Anaerobic Degradation |
|---|---|---|
| Oxygen Requirement | Obligatory (used by oxygenases) | Occurs in the absence of oxygen |
| Initial Ring Activation | Hydroxylation via mono- or dioxygenases to form catechols frontiersin.org | Carboxylation, dehydroxylation, and/or CoA ligation to form central intermediates like benzoyl-CoA nih.govnih.gov |
| Key Enzymes | Oxygenases, Dehydrogenases hu-berlin.de | Reductases, Carboxylases, Hydrolases nih.govresearchgate.net |
| Ring Cleavage | Oxygenolytic cleavage (ortho- or meta-) of the dihydroxylated ring researchgate.net | Reductive dearomatization followed by hydrolytic cleavage of the alicyclic ring ysu.edu |
| Common Intermediates | Catechol, Protocatechuate, Gentisate researchgate.net | Benzoyl-CoA, Resorcinol, Phloroglucinol researchgate.netnih.gov |
| Electron Acceptors | O₂ | NO₃⁻, SO₄²⁻, Fe³⁺, CO₂ nih.govnih.gov |
Enzyme-Mediated Cleavage Pathways (e.g., Ortho- and Meta-Cleavage)
Once a catechol intermediate is formed under aerobic conditions, the aromatic ring is cleaved by catechol dioxygenase enzymes. There are two primary pathways for this cleavage: the ortho-cleavage pathway and the meta-cleavage pathway. researchgate.netresearchgate.net
Ortho-Cleavage (Intradiol Cleavage): In this pathway, catechol 1,2-dioxygenases cleave the bond between the two hydroxyl-bearing carbons of the catechol ring. researchgate.netresearchgate.net This yields cis,cis-muconic acid, which is further metabolized through the β-ketoadipate pathway to produce intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA. researchgate.net The modified ortho-cleavage pathway is often employed for the degradation of chlorinated catechols. nih.govnih.gov
Meta-Cleavage (Extradiol Cleavage): This pathway is initiated by catechol 2,3-dioxygenases, which cleave the aromatic ring adjacent to one of the hydroxyl groups. researchgate.netnih.gov This cleavage results in the formation of 2-hydroxymuconic semialdehyde. nih.gov Subsequent enzymatic reactions convert this intermediate into pyruvate (B1213749) and acetaldehyde, which can also enter central metabolic pathways. nih.govnih.gov The meta-cleavage pathway is common for the degradation of alkyl-substituted catechols. frontiersin.orgresearchgate.net
The specific pathway utilized by a microorganism can depend on the organism itself and the specific structure of the phenolic substrate. researchgate.net
Table 2: Key Features of Ortho- and Meta-Cleavage Pathways for Catechol
| Feature | Ortho-Cleavage Pathway | Meta-Cleavage Pathway |
|---|---|---|
| Alternative Name | Intradiol Cleavage / β-Ketoadipate Pathway | Extradiol Cleavage |
| Key Enzyme | Catechol 1,2-Dioxygenase researchgate.netresearchgate.net | Catechol 2,3-Dioxygenase nih.gov |
| Cleavage Site | Between the two hydroxyl groups researchgate.net | Adjacent to one of the hydroxyl groups researchgate.net |
| Initial Product | cis,cis-Muconic Acid (or derivatives) researchgate.net | 2-Hydroxymuconic Semialdehyde (or derivatives) nih.gov |
| End Products | Succinyl-CoA and Acetyl-CoA researchgate.net | Pyruvate and Acetaldehyde nih.gov |
| Common Substrates | Unsubstituted Catechol, Chlorocatechols nih.govnih.gov | Alkyl-substituted Catechols (e.g., Methylcatechols) frontiersin.org |
Computational Prediction of Degradation Pathways for Complex Phenolic Structures
For many emerging or complex contaminants like this compound, experimental data on biotransformation is often unavailable. In such cases, computational models provide valuable tools for predicting potential degradation pathways. researchgate.netacs.orgnih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are used to estimate the biodegradability of chemicals based on their molecular structure. nih.govresearchgate.netoup.com These models correlate molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) with the rate or likelihood of degradation. nih.govnih.gov By comparing the structural features of a new compound to a database of compounds with known degradation behaviors, QSAR models can predict its environmental persistence. nih.govfrontiersin.org
Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to investigate the mechanisms of enzymatic reactions at a molecular level. researchgate.netacs.org These methods can calculate reaction barriers for different potential transformation steps, such as hydroxylation or phenol coupling, helping to identify the most favorable metabolic pathways. acs.orgacs.org
Pathway prediction systems like enviPath utilize a knowledge base of known biotransformation reactions to predict degradation pathways for new compounds. nih.gov These systems apply transformation rules based on recognized functional groups within the query molecule to generate a network of likely metabolites. nih.gov Such in silico tools are crucial for assessing the environmental risk of complex molecules and prioritizing them for further experimental study. researchgate.netnih.gov
Table 3: Computational Approaches for Predicting Biotransformation
| Approach | Principle | Application | Example |
|---|---|---|---|
| QSAR/QSPR | Correlates molecular descriptors with biological activity or physical properties. oup.com | Predicting biodegradability rates and persistence. nih.govresearchgate.net | Modeling the sonolytic degradation rate of phenol derivatives based on polarity and hydrogen bonding capacity. nih.gov |
| Quantum Chemistry (e.g., DFT) | Calculates electronic structure and energy of molecules to determine reaction feasibility. researchgate.net | Elucidating specific enzymatic reaction mechanisms (e.g., hydroxylation vs. coupling) by calculating energy barriers. acs.orgacs.org | Investigating the phenol-coupling mechanism of triclosan (B1682465) catalyzed by Cytochrome P450 enzymes. acs.org |
| Pathway Prediction Systems (e.g., enviPath) | Uses a rule-based system derived from known metabolic reactions to predict transformation products. nih.gov | Generating potential multi-step degradation pathways for xenobiotics. nih.gov | Predicting the microbial biotransformation pathway of a pesticide by iteratively applying reaction rules. |
Analytical Methodologies for Environmental Monitoring of Phenolic Compounds
Effective monitoring of phenolic compounds in environmental matrices like water and soil is essential for assessing contamination levels and understanding their environmental fate. theseus.fidntb.gov.ua Due to the complexity of environmental samples and the typically low concentrations of pollutants, sophisticated analytical techniques are required. mdpi.commatec-conferences.org
The most common analytical methods involve a sample preparation step followed by chromatographic separation and detection. nih.gov
Sample Preparation: The initial step involves extracting and concentrating the analytes from the sample matrix.
Liquid-Liquid Extraction (LLE): A traditional method where the aqueous sample is mixed with an immiscible organic solvent to transfer the phenolic compounds into the solvent phase. mdpi.commdpi.com
Solid-Phase Extraction (SPE): A more modern and widely used technique where the water sample is passed through a solid sorbent material that retains the phenolic compounds. mdpi.commdpi.commdpi.com The compounds are later eluted with a small volume of solvent, achieving high concentration factors. mdpi.com
Chromatographic Analysis:
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating non-volatile or thermally sensitive compounds. theseus.fimdpi.com It is often coupled with a Diode-Array Detector (DAD) or UV detector. theseus.fimdpi.com For higher sensitivity and selectivity, HPLC can be interfaced with a mass spectrometer (LC-MS). mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. astm.orgnih.govnih.gov Phenolic compounds are often not volatile enough for direct GC analysis and require a derivatization step, such as silylation, to increase their volatility and thermal stability before injection into the GC system. nih.govnih.gov The mass spectrometer provides definitive identification based on the mass spectrum of the compound. matec-conferences.orgbohrium.com
Table 4: Common Analytical Methods for Phenolic Compounds
| Technique | Principle | Advantages | Disadvantages | Typical Detector |
|---|---|---|---|---|
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. theseus.fi | Suitable for non-volatile and thermally labile compounds; no derivatization usually needed. theseus.finih.gov | Lower resolution for complex mixtures compared to GC. nih.gov | UV, Diode-Array (DAD), Mass Spectrometry (MS) theseus.fimdpi.com |
| GC-MS | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. matec-conferences.org | High separation efficiency and resolution; provides structural information for definitive identification. matec-conferences.orgnih.gov | Requires analytes to be volatile and thermally stable; often requires a chemical derivatization step for phenols. nih.govnih.gov | Mass Spectrometry (MS) astm.orgbohrium.com |
Emerging Research Directions and Future Perspectives on 2 2 Phenylcyclohexyl Phenol Chemistry
Integration of Artificial Intelligence and Machine Learning in Novel Compound Discovery
The discovery and development of novel compounds have been traditionally reliant on extensive and often time-consuming experimental screening. However, the advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing this process. polyphenols-site.comnih.gov These computational tools can analyze vast datasets of chemical information to predict the properties and potential applications of new molecules, significantly accelerating the pace of discovery. polyphenols-site.comnurixtx.com
In the context of 2-(2-Phenylcyclohexyl)phenol and its analogs, AI and ML can be leveraged in several key areas:
Predictive Modeling for Property Optimization: By training algorithms on large databases of phenolic compounds, researchers can develop predictive models for various properties such as antioxidant capacity, bioavailability, or specific biological activities. polyphenols-site.com These models can then be used to virtually screen libraries of novel phenylcyclohexylphenol derivatives to identify candidates with optimized characteristics. Computational methods like Density Functional Theory (DFT) can be used to calculate parameters such as Bond Dissociation Energy (BDE) and Ionization Potential (IP) to predict antioxidant activity. nsf.gov.lklp.edu.ua
De Novo Design of Novel Derivatives: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the models with a set of target parameters, such as enhanced thermal stability or specific receptor binding affinity, these algorithms can propose novel phenylcyclohexylphenol structures that are synthetically accessible.
Virtual Screening for Therapeutic Applications: AI-powered virtual screening can rapidly assess the potential interactions of phenylcyclohexylphenol derivatives with biological targets like enzymes or receptors. polyphenols-site.com This can expedite the identification of lead compounds for drug discovery programs.
The integration of AI and ML in the study of phenylcyclohexylphenols promises to unlock new avenues for the rational design of molecules with tailored functionalities.
Table 1: Illustrative Data from Computational Studies on Phenolic Antioxidants
| Phenolic Compound | O-H Bond Dissociation Energy (BDE) (kcal/mol) | Ionization Potential (IP) (eV) | Predicted Antioxidant Mechanism |
| Phenol (B47542) | 86.5 | 8.5 | Hydrogen Atom Transfer (HAT) |
| 2-tert-Butylphenol | 83.2 | 8.2 | Hydrogen Atom Transfer (HAT) |
| 4-Methoxyphenol | 82.1 | 8.0 | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) |
| Designed Amino-Phenol Derivative | 69.0 | 5.2 | Single Electron Transfer (SET) |
This table is generated for illustrative purposes based on general trends reported in computational studies of phenolic antioxidants and does not represent experimental data for this compound itself. nsf.gov.lklp.edu.ua
Development of Novel Catalytic Systems for Sustainable Synthesis of Phenylcyclohexylphenols
The synthesis of complex molecules like this compound traditionally involves multi-step processes that can be resource-intensive and generate significant waste. The principles of green chemistry are driving the development of more sustainable synthetic methodologies, with a strong emphasis on the use of efficient catalytic systems. researchgate.netacs.org
Future research in the synthesis of phenylcyclohexylphenols is likely to focus on the following areas:
Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. organic-chemistry.org Novel catalytic systems, potentially involving transition metals like palladium or nickel, could enable the direct coupling of phenols with cyclohexylbenzene derivatives, offering a more atom-economical synthesis of the target scaffold. nih.govescholarship.org
Selective ortho-Alkylation: The synthesis of this compound requires selective alkylation at the ortho position of the phenol ring. acs.orgresearchgate.net Research into regioselective catalytic processes, such as those using solid acid catalysts or cooperative Lewis acid/metal dual catalysis, will be crucial for improving the efficiency and selectivity of this key step. researchgate.netacs.org
Biocatalysis and Photoredox Catalysis: The use of enzymes (biocatalysis) or light-mediated reactions (photoredox catalysis) offers promising avenues for developing highly selective and environmentally benign synthetic methods. nih.govnih.gov These approaches could provide novel routes to phenylcyclohexylphenols under mild reaction conditions.
The development of such catalytic systems will not only make the synthesis of these compounds more sustainable but also facilitate the creation of a wider range of derivatives for various applications.
Table 2: Comparison of Catalytic Systems for ortho-Alkylation of Phenols
| Catalytic System | Reactants | Reaction Conditions | Key Advantages |
| Rhenium-based catalyst (Re2(CO)10) | Phenols, Alkenes | High temperature | High ortho-selectivity, good functional group tolerance |
| Solid Acid Zeolite (H-ZSM-5) | Phenols, Alcohols | Supercritical water | Catalyst-free, high ortho/para ratio |
| Palladium/Lewis Acid Dual Catalysis | Phenols, Alcohols | Solvent-free | High atom economy, catalyst reusability |
| Non-noble metal catalysts (e.g., Copper) | 2-Acylphenols | High temperature and pressure | Cost-effective, suitable for reduction of acylphenols |
This table is a compilation of data from various sources on the synthesis of ortho-alkylated phenols and does not represent a direct synthesis of this compound. acs.orgresearchgate.netgoogle.comorgsyn.org
Advanced Materials Science Applications Incorporating Phenylcyclohexylphenol Derivatives
The unique molecular architecture of this compound, featuring a polar phenolic hydroxyl group and a bulky, non-polar phenylcyclohexyl substituent, suggests a range of potential applications in advanced materials science. The ortho-substitution pattern can influence the properties of polymers and other materials by affecting chain packing and intermolecular interactions. mdpi.com
Future research may explore the incorporation of phenylcyclohexylphenol derivatives into:
High-Performance Polymers: The bulky phenylcyclohexyl group can impart increased thermal stability, rigidity, and altered solubility to polymers. Phenylcyclohexylphenol derivatives could be explored as monomers or additives in the synthesis of engineering plastics, such as polycarbonates or polyesters, to enhance their performance characteristics.
Functional Resins and Coatings: Phenolic resins are widely used as adhesives, coatings, and composites. Incorporating the phenylcyclohexylphenol moiety could lead to resins with improved hydrophobic properties, enhanced durability, and specific adhesion characteristics.
Luminescent Materials: The aromatic nature of the phenyl and phenol rings suggests potential for applications in organic light-emitting diodes (OLEDs) or other luminescent materials. diva-portal.org Modification of the core structure could be used to tune the photophysical properties of these materials.
Nanomaterials and Composites: Phenylcyclohexylphenol derivatives could be used to functionalize the surface of nanoparticles or as components in nanocomposites, imparting specific properties to the resulting materials. mdpi.com For example, they could act as compatibilizers or dispersing agents in polymer nanocomposites.
The exploration of these applications will require a multidisciplinary approach, combining synthetic chemistry with polymer science, materials engineering, and computational modeling.
Q & A
Basic: What are the standard protocols for synthesizing 2-(2-Phenylcyclohexyl)phenol, and how is purity validated?
Answer:
Synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or cyclohexylation of phenol derivatives. Key steps include:
- Cyclohexyl group introduction via acid-catalyzed alkylation .
- Purification using column chromatography or recrystallization .
- Purity validation : Gas chromatography-mass spectrometry (GC-MS) for composition analysis, and nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry .
- Yield optimization requires precise control of reaction time (6–24 hours) and temperature (60–120°C) .
Basic: How does stereochemistry influence the biological activity of this compound?
Answer:
The (1S,2S) or (1R,2R) configurations determine molecular interactions with biological targets. For example:
- Enantiomers may exhibit divergent binding affinities to enzymes or receptors due to spatial compatibility .
- Methodology : Chiral HPLC or X-ray crystallography to resolve stereoisomers .
- Activity testing: Compare enantiomers in in vitro assays (e.g., antimicrobial susceptibility) to correlate configuration with efficacy .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies often arise from variations in experimental design:
- Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and cell line specificity affect results. Standardize protocols using guidelines like OECD 423 .
- Structural analogs : Compare with derivatives (e.g., 2-Allyl-4-cyclohexylphenol) to identify functional groups critical for activity .
- Data normalization : Use internal controls (e.g., reference inhibitors) and meta-analysis to reconcile conflicting datasets .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Tools like AutoDock Vina model binding to proteins (e.g., cyclooxygenase-2) by simulating hydrogen bonding and hydrophobic interactions .
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity to predict novel analogs .
Advanced: How can reaction conditions be optimized for large-scale synthesis without compromising stereochemical integrity?
Answer:
- Catalyst screening : Use chiral catalysts (e.g., BINOL-derived) to enhance enantioselectivity .
- Process parameters : Design of experiments (DoE) to test variables like temperature, pressure, and solvent polarity .
- In-line monitoring : Fourier-transform infrared (FTIR) spectroscopy tracks reaction progress and detects intermediates .
Basic: What analytical techniques characterize the compound’s stability under varying environmental conditions?
Answer:
- Accelerated stability studies : Expose samples to UV light, humidity, and heat (40–60°C) per ICH guidelines .
- Degradation analysis : HPLC-UV detects decomposition products; mass spectrometry identifies degradation pathways .
- Kinetic modeling : Determine shelf-life using Arrhenius equations under stress conditions .
Advanced: How does this compound interact with biomembranes, and what methods quantify this?
Answer:
- Liposome assays : Fluorescence anisotropy measures membrane fluidity changes upon compound incorporation .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics to lipid bilayers .
- Molecular dynamics : Simulate partitioning into lipid layers to predict bioavailability .
Advanced: What strategies mitigate toxicity risks identified in preclinical studies?
Answer:
- Metabolite profiling : LC-MS/MS identifies toxic metabolites (e.g., quinone intermediates) formed via hepatic CYP450 oxidation .
- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) to block metabolic activation .
- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity early in development .
Basic: What are the cross-disciplinary applications of this compound beyond pharmacology?
Answer:
- Materials science : As a monomer for epoxy resins or liquid crystals due to rigid cyclohexyl-phenol backbone .
- Environmental chemistry : Study photodegradation pathways using LC-MS to assess ecological impact .
- Catalysis : Serve as a ligand in asymmetric synthesis via coordination to transition metals .
Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?
Answer:
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species (ROS) in cell cultures .
- Gene expression profiling : RNA-seq identifies upregulated antioxidant genes (e.g., NRF2, SOD1) .
- Enzyme inhibition assays : Measure suppression of NADPH oxidase activity in neutrophil lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
